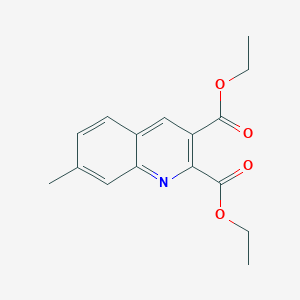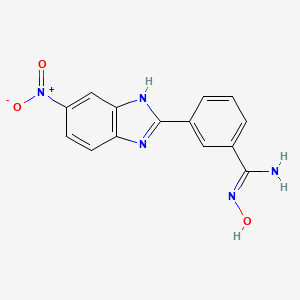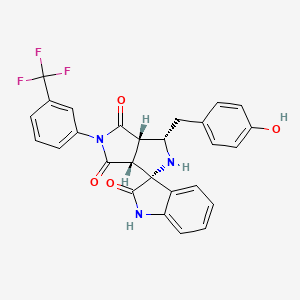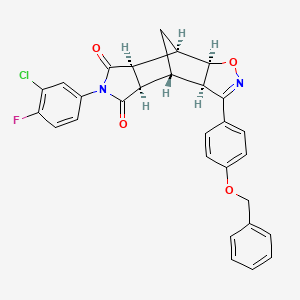
3,6-Diethynyl-9-pentyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethynyl-9-pentyl-9H-carbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their excellent electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynyl-9-pentyl-9H-carbazole typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a halogenated carbazole derivative with an ethynyl compound. The reaction conditions often include the use of a base such as triethylamine and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diethynyl-9-pentyl-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Halogenated reagents and bases like sodium hydride are often used.
Major Products
The major products formed from these reactions include carbonyl derivatives, saturated carbazole compounds, and various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
3,6-Diethynyl-9-pentyl-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 3,6-Diethynyl-9-pentyl-9H-carbazole largely depends on its application. In electronic materials, its excellent electronic properties facilitate charge transport. In biological applications, its fluorescent properties enable it to act as a probe for imaging. The ethynyl groups can interact with various molecular targets, enhancing its reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Diethynyl-9-octyl-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
Uniqueness
3,6-Diethynyl-9-pentyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the pentyl group at the 9 position enhances its solubility and processability compared to other carbazole derivatives .
Propiedades
Número CAS |
921610-94-8 |
|---|---|
Fórmula molecular |
C21H19N |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
3,6-diethynyl-9-pentylcarbazole |
InChI |
InChI=1S/C21H19N/c1-4-7-8-13-22-20-11-9-16(5-2)14-18(20)19-15-17(6-3)10-12-21(19)22/h2-3,9-12,14-15H,4,7-8,13H2,1H3 |
Clave InChI |
QBOXYDVZFBELSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12637332.png)
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)

![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)




![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)
